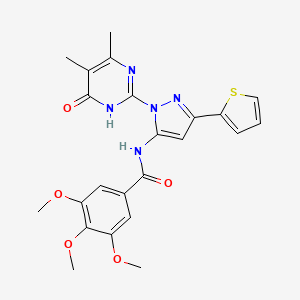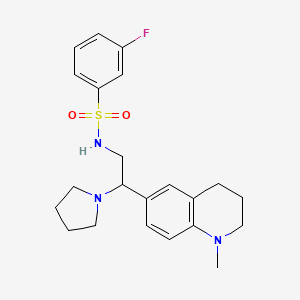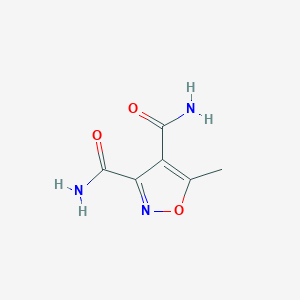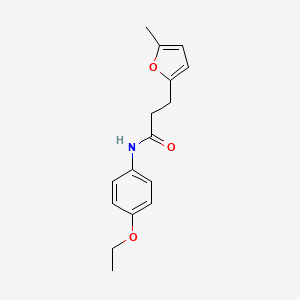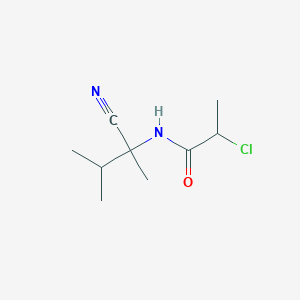
2-chloro-N-(1-cyano-1,2-dimethylpropyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-chloro-N-(1-cyano-1,2-dimethylpropyl)propanamide” is a chemical compound with the molecular formula C9H15ClN2O . It has a molecular weight of 202.68 . The compound is typically used for research purposes .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H15ClN2O/c1-6(2)9(4,5-11)12-8(13)7(3)10/h6-7H,1-4H3,(H,12,13) . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . More detailed physical and chemical properties were not available in the web search results.Aplicaciones Científicas De Investigación
2-Chloro-N-(1-cyano-1,2-dimethylpropyl)propanamide has been studied for its potential use as a pesticide, herbicide, and fungicide due to its broad-spectrum activity and low mammalian toxicity. In addition, it has also been studied for its potential use as an insect repellent and insecticide, as well as an anti-fouling agent for controlling algae and barnacles on ships.
Mecanismo De Acción
2-Chloro-N-(1-cyano-1,2-dimethylpropyl)propanamide is believed to act as an insecticide by inhibiting the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. This leads to an accumulation of acetylcholine, resulting in paralysis and death of the insect.
Biochemical and Physiological Effects
This compound has been found to be highly toxic to insects, with an LD50 of 0.1 mg/kg. It has also been found to be toxic to fish and birds, with an LC50 of 0.3 mg/L and 0.1 mg/kg, respectively. In mammals, it has been found to be moderately toxic, with an LD50 of 2.5 mg/kg.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-Chloro-N-(1-cyano-1,2-dimethylpropyl)propanamide in laboratory experiments include its broad-spectrum activity, low mammalian toxicity, and low cost. However, it is important to note that this compound is highly toxic to insects, fish, and birds, and therefore should be used with caution in laboratory experiments.
Direcciones Futuras
Future research into 2-Chloro-N-(1-cyano-1,2-dimethylpropyl)propanamide could focus on further understanding its mechanism of action, as well as investigating its potential use as an insect repellent, insecticide, and anti-fouling agent. Additionally, further research could be done to investigate its potential use as a pesticide, herbicide, and fungicide, as well as its potential use in other areas such as agriculture and aquaculture. Finally, further research could be done to investigate the potential toxicity of this compound in humans.
Métodos De Síntesis
2-Chloro-N-(1-cyano-1,2-dimethylpropyl)propanamide can be synthesized by the following method: first, 2-chloro-N-(1-cyano-1,2-dimethylpropyl)propanamideyano-N-methylpropyl propionamide is synthesized by reacting chloroacetonitrile with 1,2-dimethylpropyl propionate in the presence of a base such as sodium hydroxide. The reaction is then quenched with acetic acid, and the resulting product is isolated and purified by column chromatography.
Safety and Hazards
For safety information and potential hazards associated with “2-chloro-N-(1-cyano-1,2-dimethylpropyl)propanamide”, it’s best to refer to its Material Safety Data Sheet (MSDS) . The MSDS provides information on the safe handling, storage, and disposal of the compound, as well as first-aid measures and protective equipment recommendations.
Propiedades
IUPAC Name |
2-chloro-N-(2-cyano-3-methylbutan-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClN2O/c1-6(2)9(4,5-11)12-8(13)7(3)10/h6-7H,1-4H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGQFQOZYPDIRQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)C(C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

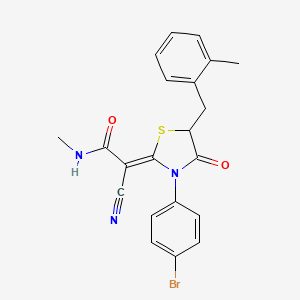
![N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-[1-(3-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2456384.png)
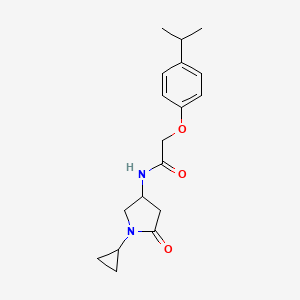
![N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-3-phenoxybenzamide](/img/structure/B2456388.png)
![1-(2,3-Dimethoxyphenyl)-3-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)urea](/img/structure/B2456390.png)
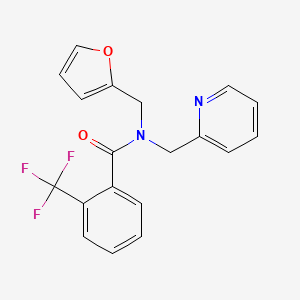

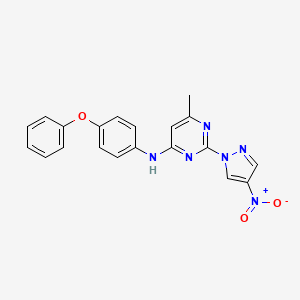
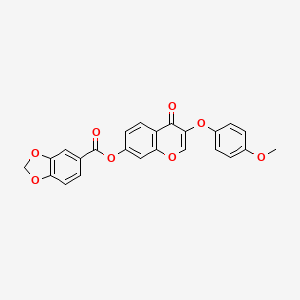
![methyl N-[(4-chlorophenyl)sulfonyl]-N-phenylglycinate](/img/structure/B2456398.png)
